2,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
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Overview
Description
2,6-DICHLORO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with dichloro groups and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DICHLORO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a benzamide derivative. Common reagents used in these reactions include thionyl chloride, sulfur, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize waste and maximize yield, often employing catalytic agents to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,6-DICHLORO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary but often involve specific temperatures and pH levels to ensure optimal reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2,6-DICHLORO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-DICHLORO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring plays a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2,6-DICHLORO-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dichloro groups and the sulfonamide linkage contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H11Cl2N3O3S2 |
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Molecular Weight |
428.3 g/mol |
IUPAC Name |
2,6-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C16H11Cl2N3O3S2/c17-12-2-1-3-13(18)14(12)15(22)20-10-4-6-11(7-5-10)26(23,24)21-16-19-8-9-25-16/h1-9H,(H,19,21)(H,20,22) |
InChI Key |
BCASNONCGDGDII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Cl |
Origin of Product |
United States |
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